molecular formula C15H14BrN3O B5773597 N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine

N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine

Cat. No. B5773597
M. Wt: 332.19 g/mol
InChI Key: HTMXNWYZPPBIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential in drug discovery and development. It is a small molecule that belongs to the class of indazole derivatives and has shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine involves the inhibition of specific proteins and enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of kinases, such as AKT, mTOR, and ERK, which are involved in cell growth and survival. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine in lab experiments include its high potency, selectivity, and specificity for specific targets. Additionally, it has good solubility and stability, making it a valuable tool in drug discovery and development. The limitations of using N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated and monitored.

Future Directions

There are several future directions for the research and development of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine. These include:
1. Further optimization of the compound to improve its pharmacokinetic and pharmacodynamic properties.
2. Evaluation of its efficacy in preclinical models of various diseases, including cancer, inflammation, and neurological disorders.
3. Identification of specific biomarkers and patient populations that may benefit from treatment with N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine.
4. Development of novel drug delivery systems to improve the bioavailability and targeting of the compound.
5. Evaluation of its potential as a combination therapy with other drugs or therapies to enhance its efficacy and reduce toxicity.
In conclusion, N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine is a promising compound with significant potential in drug discovery and development. Its ability to modulate specific signaling pathways and target specific proteins makes it a valuable tool in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine involves the reaction of 3-bromo-4-methoxybenzylamine with 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile in the presence of a catalyst. The reaction proceeds through a one-pot, three-component condensation reaction under mild conditions, resulting in the formation of the target compound with good yield and purity.

Scientific Research Applications

N-(3-bromo-4-methoxybenzyl)-1H-indazol-6-amine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate specific signaling pathways and target specific proteins makes it a valuable tool in drug discovery and development.

properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-20-15-5-2-10(6-13(15)16)8-17-12-4-3-11-9-18-19-14(11)7-12/h2-7,9,17H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMXNWYZPPBIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)C=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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